hydrolysis product of furosemide
Saluamine
CAS No.: 3086-91-7
Cat. No.: VC21352363
Molecular Formula: C7H7ClN2O4S
Molecular Weight: 250.66 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3086-91-7 |
|---|---|
| Molecular Formula | C7H7ClN2O4S |
| Molecular Weight | 250.66 g/mol |
| IUPAC Name | 2-amino-4-chloro-5-sulfamoylbenzoic acid |
| Standard InChI | InChI=1S/C7H7ClN2O4S/c8-4-2-5(9)3(7(11)12)1-6(4)15(10,13)14/h1-2H,9H2,(H,11,12)(H2,10,13,14) |
| Standard InChI Key | QQLJBZFXGDHSRU-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=CC(=C1S(=O)(=O)N)Cl)N)C(=O)O |
| Appearance | Pale Beige to Tan Solid |
| Melting Point | >233˚C |
Introduction
Physical and Chemical Properties
Fundamental Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 3086-91-7 | |
| Molecular Formula | C₇H₇ClN₂O₄S | |
| Molecular Weight | 250.659 g/mol | |
| Density | 1.726 g/cm³ | |
| Melting Point | 267°C (dec.) | |
| Boiling Point | 549.2°C at 760 mmHg | |
| Flash Point | 286°C |
Solubility and Stability
The compound exhibits moderate solubility in polar solvents such as water and alcohols, typical of sulfonamide derivatives . It is stable under standard conditions but may decompose at elevated temperatures or under acidic/basic conditions.
Synthesis and Production Methods
Microbial Biotransformation
4-Chloro-5-sulfamoylanthranilic acid is synthesized through microbial biotransformation of furosemide. This process utilizes environmental fungi such as Aspergillus candidus and Cunninghamella echinulata under controlled conditions.
Reaction Mechanism:
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Furosemide Degradation: Fungal enzymes hydrolyze the furan ring, yielding the anthranilic acid derivative.
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Sulfamoyl Group Retention: The sulfonamide group remains intact during biotransformation, preserving the compound’s pharmacological relevance.
Industrial Adaptation
While microbial methods are used in research, industrial production may involve chemical synthesis routes. Potential adaptations include:
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Chlorination: Introduction of the 4-chloro substituent via electrophilic aromatic substitution.
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Sulfonation: Sulfamoyl group addition through sulfonating agents such as chlorosulfonic acid .
Chemical Reactivity and Functional Group Interactions
Major Reaction Types
| Reaction Type | Reagents/Conditions | Products Formed |
|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | Hydroxy-ketone derivatives |
| Reduction | NaBH₄, catalytic hydrogenation | Aromatic ring saturation |
| Substitution | Amines, thiols | Chlorine displacement products |
Example: Oxidation with H₂O₂ leads to hydroxylation at the benzoic acid moiety, forming mono-hydroxylated derivatives.
Stability Under Stress Conditions
The compound’s stability is influenced by:
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pH: Degrades rapidly in strongly acidic or basic environments.
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Temperature: Decomposes above 267°C, releasing SO₂ and Cl⁻ ions .
Pharmacological and Industrial Applications
Role in Pharmaceutical Synthesis
4-Chloro-5-sulfamoylanthranilic acid serves as a critical intermediate in the production of diuretics and sulfonamide-based antibiotics. Its structural similarity to furosemide enables its use in quality control and impurity profiling .
Environmental and Analytical Uses
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Bioremediation: Microbial degradation pathways for furosemide detoxification.
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Analytical Standards: Used in pharmacopeial testing for furosemide purity .
Acute Toxicity Data
Regulatory and Environmental Considerations
Disposal Guidelines
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